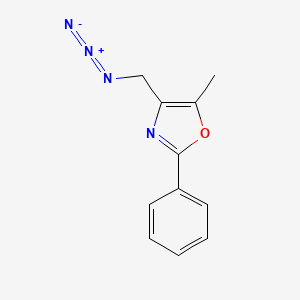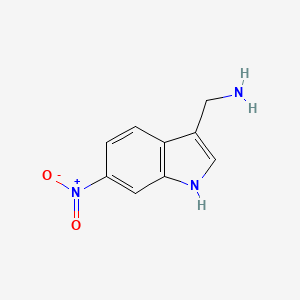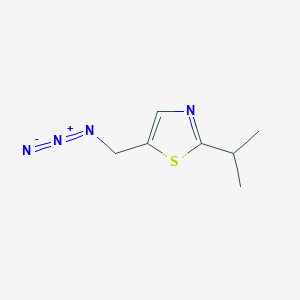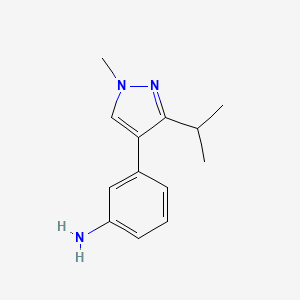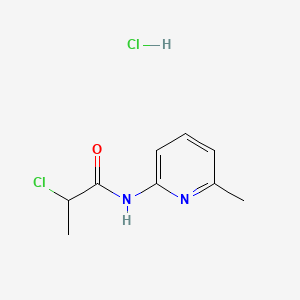
2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a chloro group attached to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(6-methylpyridin-2-yl)acetamide
- 2-chloro-N-(6-methylpyridin-2-yl)butanamide
- 2-chloro-N-(6-methylpyridin-2-yl)pentanamide
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)propanamidehydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H12Cl2N2O |
|---|---|
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
2-chloro-N-(6-methylpyridin-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-4-3-5-8(11-6)12-9(13)7(2)10;/h3-5,7H,1-2H3,(H,11,12,13);1H |
InChI-Schlüssel |
ADFZIWXTRKGKND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)

amine](/img/structure/B13540285.png)
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
